

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate synthesis path

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Compound of Interest

Compound Name: Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Cat. No.: B1294231

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An In-depth Technical Guide to the Synthesis of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**

This guide provides a comprehensive overview of a plausible synthetic pathway for **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**, a substituent of interest to researchers and professionals in drug development. The synthesis is presented as a two-stage process, commencing with the construction of the imidazole heterocycle, followed by the introduction of the ethoxymethyl group at the N1 position. Detailed experimental protocols, quantitative data, and process parameters facilitate replication and further investigation.

Stage 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The initial stage focuses on the synthesis of the key intermediate, Ethyl 1H-imidazole-4-carboxylate, starting from the readily available amino acid, glycine. The process is outlined below.

Step 1.1: Synthesis of Acetyl Glycine

The synthesis begins with the acylation of glycine using acetic anhydride.

Experimental Protocol:

- Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.
- While stirring at 20°C, add 47 mL (0.50 mol) of acetic anhydride in batches.
- After the initial addition, continue stirring the reaction mixture at 20°C for 2 hours.
- Cool the mixture in a freezer overnight to facilitate crystallization.
- Filter the resulting solid, wash it with a small amount of ice water, and dry to yield acetyl glycine.^[1]
- Concentrate the filtrate under reduced pressure, dissolve the residue in hot water, cool, filter, and dry to obtain a second crop of the product.^[1]

Parameter	Value	Reference
Glycine	22.5 g (0.30 mol)	[1]
Acetic Anhydride	47 mL (0.50 mol)	[1]
Reaction Temperature	20°C	[1]
Reaction Time	2 hours	[1]
Yield	30.5 g (86.8%)	[1]

Step 1.2: Synthesis of Acetyl Glycine Ethyl Ester

The carboxyl group of acetyl glycine is then esterified to produce acetyl glycine ethyl ester.

Experimental Protocol:

- In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchar
- Stir the mixture vigorously and reflux for 3 hours.
- Cool the reaction mixture to room temperature and filter to recover the resin.
- Concentrate the filtrate under vacuum to remove the solvent and precipitate the product.
- Filter the solid to obtain acetyl glycine ethyl ester.^[1]

Parameter	Value	Reference
Acetyl Glycine	11.7 g (0.10 mol)	^[1]
Ethanol	117 mL	^[1]
Reaction Time	3 hours (reflux)	^[1]
Yield	12.1 g (83.3%)	^[1]

Step 1.3: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester

The synthesized acetyl glycine ethyl ester undergoes condensation and cyclization to form the mercapto-imidazole derivative.

Experimental Protocol:

- To a 100 mL three-necked flask containing 2.6 g (0.065 mol) of 60% NaH solid and 15 mL of toluene, slowly add 15 mL of methyl formate while ma between 15°C and 19°C.
- After the addition, cool the resulting slurry to 0°C in an ice bath.
- Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.
- Allow the reaction mixture to warm to room temperature and let it stand overnight.
- Dissolve the resulting condensate in ice water, separate the aqueous layer, and wash the toluene layer with ice water.
- Combine the aqueous layers and add 6.8 g (0.07 mol) of potassium thiocyanate solid.
- At 0°C, slowly add 13.5 g (0.125 mol) of concentrated hydrochloric acid.
- Heat the mixture to 55-60°C and maintain this temperature for 4 hours with stirring.
- Cool the mixture, concentrate to remove residual toluene, and freeze overnight to precipitate the product.
- Filter and recrystallize the crude product from ethanol to obtain 2-mercapto-4-imidazole formate ethyl ester.^[1]

Parameter	Value	Reference
Acetyl Glycine Ethyl Ester	8.7 g (0.06 mol)	[1]
NaH (60%)	2.6 g (0.065 mol)	[1]
Methyl Formate	15 mL	[1]
Potassium Thiocyanate	6.8 g (0.07 mol)	[1]
Concentrated HCl	13.5 g (0.125 mol)	[1]
Reaction Temperature	55-60°C	[1]
Reaction Time	4 hours	[1]
Yield	3.4 g (32.9%)	[1]

Step 1.4: Synthesis of Ethyl 1H-imidazole-4-carboxylate

The final step in this stage is the oxidative desulfurization of the mercapto-imidazole intermediate.

Experimental Protocol:

- Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.
- Heat the solution to 55-60°C and maintain for 2 hours.
- Cool the reaction to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution to precipitate the product.
- Freeze the mixture overnight, filter, and dry the crude product.
- Recrystallize the crude solid from water to obtain pure Ethyl 1H-imidazole-4-carboxylate.[1]

Parameter	Value	Reference
2-Mercapto-4-imidazole formate ethyl ester	0.5 g (0.003 mol)	[1]
50% Hydrogen Peroxide	2.5 g (0.035 mol)	[1]
Reaction Temperature	55-60°C	[1]
Reaction Time	2 hours	[1]
Yield	0.23 g (54%)	[1]

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Synthesis of Ethyl 1H-imidazole-4-carboxylate.

Stage 2: N-Alkylation to Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

With the core imidazole ester in hand, the final step is the introduction of the ethoxymethyl group onto the imidazole nitrogen. This is achieved through

Experimental Protocol:

- Dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, DMF, or DMSO.
- Add a base, such as potassium carbonate (K_2CO_3) or potassium hydroxide (KOH) (1.1 to 1.5 equivalents), to the solution and stir for 15-30 minutes to form the imidazolate anion.
- Slowly add chloromethyl ethyl ether (1.1 to 1.5 equivalents) to the reaction mixture.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be gently heated if necessary to drive it to completion.
- Once the starting material is consumed, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**.

Note: The exact reaction conditions (solvent, base, temperature, and time) may require optimization for this specific substrate.

Parameter	Reagents/Conditions	Reference
Substrate	Ethyl 1H-imidazole-4-carboxylate	-
Alkylating Agent	Chloromethyl ethyl ether	[2]
Base	K_2CO_3 or KOH	[3]
Solvent	Acetonitrile, DMF, or DMSO	[3]
Reaction Temperature	Room temperature to gentle heating	-
Work-up	Aqueous work-up and extraction	[3]
Purification	Column chromatography	[3]

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N-Alkylation of Ethyl 1H-imidazole-4-carboxylate.

This technical guide outlines a robust and well-documented pathway for the synthesis of **Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate**. The protocols and quantitative data offer a solid foundation for the practical execution of this synthesis in a research and development setting.

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References

- 1. Page loading... [guidechem.com]
- 2. [Synthesis and action of 1-n-hexyl-2-phenyl-3-(n-alkoxymethyl)- and 1-n-hexyl-2-phenyl-3-(6-n-alkylthiomethyl)imidazolium chlorides] - PubMed
- 3. benchchem.com [benchchem.com]
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